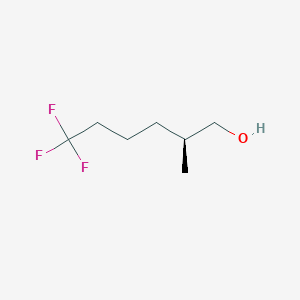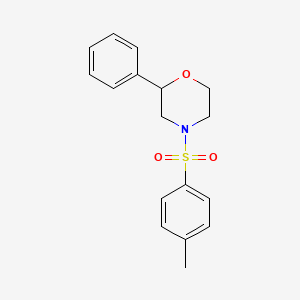
2-Phenyl-4-tosylmorpholine
Descripción general
Descripción
2-Phenyl-4-tosylmorpholine is a chemical derivative of phenylmorpholine . Phenylmorpholines are known to act as releasers of monoamine neurotransmitters and have stimulant effects .
Synthesis Analysis
The synthesis of morpholines, including 2-Phenyl-4-tosylmorpholine, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Pd-Catalyzed Arylation of Pyridines: Phenyl tosylates like 2-Phenyl-4-tosylmorpholine are used in palladium-catalyzed arylation of pyridines. This method highlights the selective arylation at the C3-position of pyridines using a Pd(OAc)2-1,10-phenanthroline catalyst system, demonstrating the utility of phenyl tosylates in complex organic synthesis (Dai et al., 2013).
Pharmaceutical Applications
- Synthesis of Antimicrobial Compounds: A study describes the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, indicating the role of 2-Phenyl-4-tosylmorpholine in developing antimicrobial agents. The synthesized compounds showed significant activity against selected microbial species, underscoring its potential in pharmaceutical applications (Gul et al., 2017).
Materials Science
- Electron Transport Materials in OLEDs: Compounds related to 2-Phenyl-4-tosylmorpholine, like phenanthroline-based compounds, have been reported for use in organic light-emitting diodes (OLEDs). These compounds exhibit high electron mobility and operational stability, vital for efficient OLED functionality (Kim et al., 2017).
Polymer Science
- Cationic Polymerization: The temperature effects on the polymerization of 2-phenyl-2-oxazoline, involving the use of methyl tosylate, were investigated using an automated synthesizer. This research highlights the application of tosylate compounds in the field of polymer science (Hoogenboom et al., 2004).
Biochemistry and Cell Imaging
- Iridium Complexes for Cell Imaging: Zwitterionic iridium complexes with characteristics similar to 2-Phenyl-4-tosylmorpholine show promising applications in cell imaging. Their luminescent properties make them suitable for use as dyes in aqueous solution, offering insights into cellular processes (Jiang et al., 2010).
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-14-7-9-16(10-8-14)22(19,20)18-11-12-21-17(13-18)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKAXUNZCSWGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-tosylmorpholine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



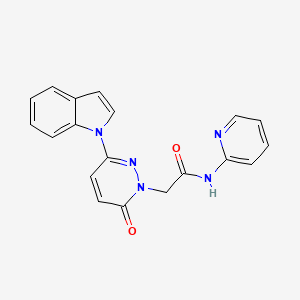
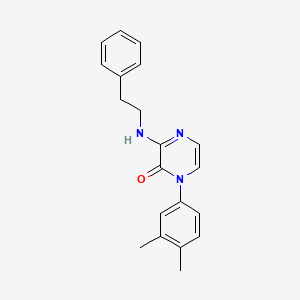
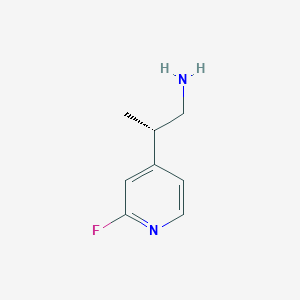
![6-hydroxy-N-(2-methylbenzo[d]thiazol-5-yl)pyrimidine-4-carboxamide](/img/structure/B2671899.png)
![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)
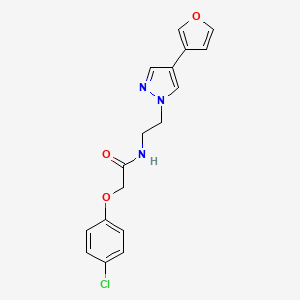
![[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2671902.png)
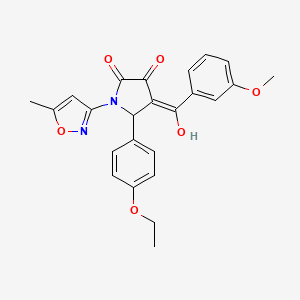
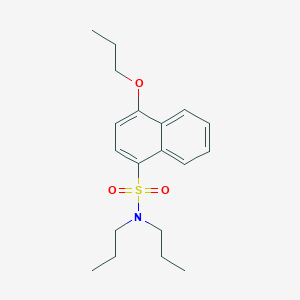
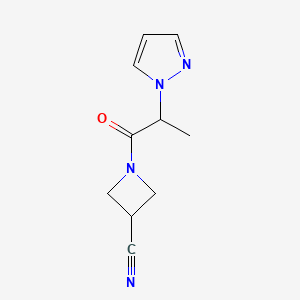
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide](/img/structure/B2671911.png)
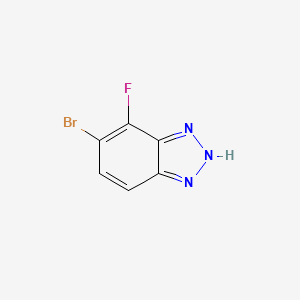
![2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2671914.png)
